Hydrochlorothiazide-13C,d2
Overview
Description
Hydrochlorothiazide-13C,d2 is an isotopically labelled analogue of Hydrochlorothiazide . It is a carbonic anhydrase inhibitor and a diuretic . It is used in kinetic isotope effect experiments and as an internal standard for NMR quantification . It inhibits the transforming TGF-β/Smad signaling pathway and has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel .
Molecular Structure Analysis
The molecular formula of Hydrochlorothiazide-13C,d2 is C6H6D2ClN3O4S2 . Its molecular weight is 300.74 . The IUPAC name is 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide .Physical And Chemical Properties Analysis
Hydrochlorothiazide-13C,d2 is a solid substance with a white to off-white color . It has a molecular weight of 300.74 and a molecular formula of C6H6D2ClN3O4S2 .Scientific Research Applications
Sensor Development : A new sensor based on a glassy carbon electrode modified with multi-walled carbon nanotubes and reduced graphene oxide was introduced for the electrochemical determination of Hydrochlorothiazide and Triamterene. This sensor offers excellent performance for simultaneous determination of these drugs in pharmaceutical combinations (Karimi, Gholivand, & Amiri, 2019).
Cancer Risk Assessment : A study from Denmark found a substantial increase in the risk of nonmelanoma skin cancer, especially squamous cell carcinoma, associated with high use of Hydrochlorothiazide (Pedersen et al., 2017).
Combination Treatment : Hydrochlorothiazide is commonly used in combination treatments for hypertension, such as with Telmisartan, to achieve blood pressure control while avoiding metabolic disturbances associated with high-dose Hydrochlorothiazide (McGill & Reilly, 2001).
Drug Behavior Study : A study using C14-labeled Hydrochlorothiazide was conducted to investigate the behavior of the drug in normal subjects and patients with various diseases, comparing its effectiveness with Chlorothiazide (Anderson, Brettell, & Aikawa, 1961).
Skin Cancer Concerns : Many primary care providers may be unaware of the association between Hydrochlorothiazide use and skin cancer. This highlights the need for awareness among healthcare professionals (Cognetta, Wolfe, & Heinrichs, 2016).
Cocrystal Formation : A study explored the formation of Hydrochlorothiazide-para-aminobenzoic acid cocrystal by solvent evaporation method, indicating a new crystalline phase and a shift in melting point, which suggests potential applications in pharmaceutical formulations (Doloking, Sartika, & Tahar, 2021).
Analytical Techniques Review : A review focused on the recent developments in analytical techniques for the estimation of Hydrochlorothiazide alone or in combination with other drugs, examining sample pretreatment methods and separation methods (Savaj, Raj, & Rajanit, 2015).
Pharmacokinetics Study : A study on the absorption, metabolism, and excretion of 14C‐Hydrochlorothiazide in healthy subjects revealed insights into the drug's gastrointestinal absorption, excretion mainly in urine, and no significant biliary excretion (Beermann, Groschinsky‐Grind, & Rosén, 1976).
Dissolution Rate Enhancement : Research aimed at enhancing the dissolution rate of Hydrochlorothiazide using different polymers, which resulted in a significant increase in the dissolution rate, providing implications for improved drug delivery (Maghraby, El Gohary, & Osman, 2016).
Mineralization Study : The mineralization of Hydrochlorothiazide using hydrogen peroxide in subcritical water was investigated, optimizing parameters such as temperature and treatment time. This study contributes to environmental management of pharmaceutical waste (Yabalak, Görmez, & Nural, 2018).
Safety And Hazards
Hydrochlorothiazide-13C,d2 should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is advised against ingestion, inhalation, and dermal contact . It is classified as causing skin irritation, serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and may cause respiratory irritation .
properties
IUPAC Name |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-QFNKQLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662001 | |
Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrochlorothiazide-13C,d2 | |
CAS RN |
1190006-03-1 | |
Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.